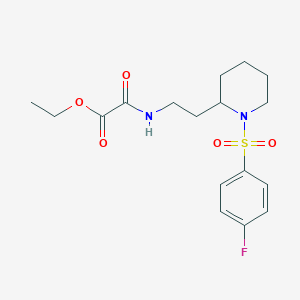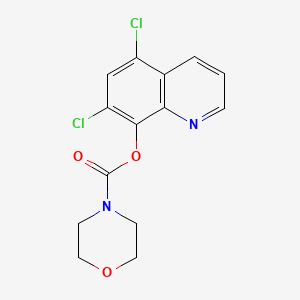
5,7-Dichloroquinolin-8-yl morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloroquinolin-8-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C14H12Cl2N2O3 and its molecular weight is 327.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-corrosion Applications
Research demonstrates the anti-corrosion potential of 8-hydroxyquinoline derivatives, including those related to 5,7-dichloroquinolin-8-yl morpholine-4-carboxylate, for mild steel in acidic environments. These derivatives, through gravimetric, electrochemical, DFT, and molecular dynamics simulation investigations, have shown significant efficiency as cathodic inhibitors, providing a promising avenue for protecting metals against corrosion. The studies highlight the adsorption capabilities of these compounds on metal surfaces, indicating their practical applications in industrial corrosion prevention strategies (Dhaybia Douche et al., 2020).
Photolabile Protecting Group for Carboxylic Acids
The synthesis and photochemistry of a new photolabile protecting group for carboxylic acids, based on brominated hydroxyquinoline, have been explored. This compound demonstrates greater efficiency and sensitivity to multiphoton-induced photolysis than other caging groups, making it suitable for in vivo applications. Its solubility and low fluorescence enhance its utility as a protective agent for biological messengers, opening new paths in biochemical research where controlled release of active substances is crucial (O. Fedoryak & Timothy M. Dore, 2002).
Antimicrobial Applications
A series of compounds, including derivatives of this compound, have been synthesized and tested for antimicrobial efficacy. These compounds exhibit potent inhibitory actions against various Gram-positive and Gram-negative bacteria as well as fungi. The synthesis and characterization of these compounds, alongside their significant antimicrobial screening, suggest their potential as novel antimicrobial agents. This represents a promising direction for the development of new treatments for infectious diseases (N. Desai et al., 2012).
Antitubercular Activity
Research into novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which relate closely to the chemical structure of interest, has unveiled their potential as potent inhibitors of Mycobacterium tuberculosis. The synthesis of these compounds and their evaluation for antitubercular activity highlight their effectiveness against tuberculosis, offering a new avenue for antitubercular drug development. These findings contribute to the ongoing search for more effective treatments for this global health challenge (Sandeep Kumar Marvadi et al., 2020).
NMDA Receptor Antagonism
Research into trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines, evolved from 5,7-dichlorokynurenic acid, has demonstrated significant in vitro antagonist activity at the glycine site on the NMDA receptor. This study showcases the optimization of substituents to provide highly potent NMDA antagonists, underscoring the therapeutic potential of these compounds in neurological disorders where modulation of the NMDA receptor is beneficial (P. Leeson et al., 1992).
Antihypoxic Activity
The synthesis and pharmacological testing of morpholino derivatives, including 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, have identified compounds with significant antihypoxic effects. These compounds present a new pathway for the development of treatments targeting conditions associated with hypoxia, offering insights into the structural-biological relationships critical for antihypoxic actions (I. Ukrainets et al., 2014).
Propriétés
IUPAC Name |
(5,7-dichloroquinolin-8-yl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3/c15-10-8-11(16)13(12-9(10)2-1-3-17-12)21-14(19)18-4-6-20-7-5-18/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNJPEPZCBUOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B3018178.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one](/img/structure/B3018179.png)
![(trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B3018180.png)
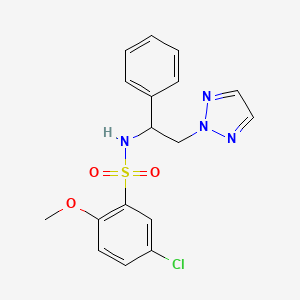
![2-amino-N-(2-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3018184.png)
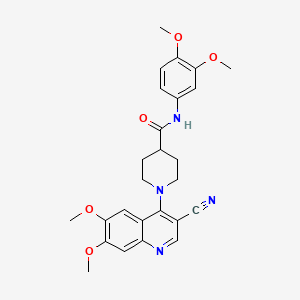
![N-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]but-2-ynamide](/img/structure/B3018186.png)
![8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B3018187.png)
![3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B3018190.png)
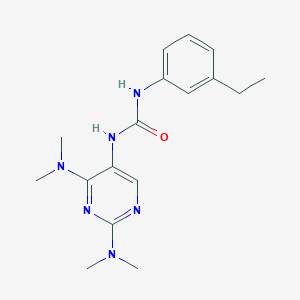
![Methyl 2-[(1-propylpyrazol-3-yl)amino]acetate](/img/structure/B3018194.png)
